molecular formula C23H20Cl3N3OS B11947023 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide

Cat. No.: B11947023
M. Wt: 492.8 g/mol
InChI Key: YFWARHVQFDSSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide is a complex organic compound that features a combination of phenyl, trichloro, thioureido, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thioureido intermediate: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the thioureido group.

    Introduction of the trichloroethyl group: This can be achieved by reacting the thioureido intermediate with a trichloroethylating agent under controlled conditions.

    Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted thioureas.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a reagent or catalyst in various organic reactions.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide would depend on its specific application. For instance:

    In medicinal chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.

    In organic synthesis: It might act as a nucleophile or electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-acetamide: can be compared with other thioureido or acetamide derivatives.

    Thiourea derivatives: Compounds like 1,3-diphenylthiourea.

    Acetamide derivatives: Compounds like N-phenylacetamide.

Uniqueness

    Structural Complexity: The combination of phenyl, trichloro, thioureido, and acetamide groups in a single molecule.

    Unique properties that make it suitable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H20Cl3N3OS

Molecular Weight

492.8 g/mol

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]acetamide

InChI

InChI=1S/C23H20Cl3N3OS/c24-23(25,26)21(29-22(31)27-18-14-8-3-9-15-18)28-20(30)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,28,30)(H2,27,29,31)

InChI Key

YFWARHVQFDSSQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.